Ethyl thiooxamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

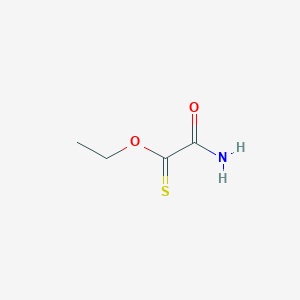

2-Ethoxy-2-thioxoacetamide is an organic compound with the molecular formula C4H7NO2S It is characterized by the presence of an ethoxy group and a thioxo group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-thioxoacetamide typically involves the reaction of ethyl acetate with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-2-thioxoacetamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-thioxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of 2-ethoxy-2-thioxoacetamide can yield the corresponding thiol or thioether derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-2-thioxoacetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: In the industrial sector, 2-ethoxy-2-thioxoacetamide is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-thioxoacetamide involves its interaction with various molecular targets and pathways. The compound’s thioxo group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

2-Methoxy-2-thioxoacetamide: Similar in structure but with a methoxy group instead of an ethoxy group.

2-Ethoxy-2-oxoacetamide: Similar but with an oxo group instead of a thioxo group.

2-Propoxy-2-thioxoacetamide: Similar but with a propoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-2-thioxoacetamide is unique due to the presence of both an ethoxy group and a thioxo group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.

Biological Activity

Ethyl thiooxamate (ETO) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects. Additionally, we will discuss its mechanisms of action, relevant case studies, and provide data tables summarizing key findings.

Overview of this compound

This compound is a thioamide derivative that has been studied for its diverse biological activities. Its structure allows for significant interaction with biological macromolecules, which can lead to various therapeutic effects.

Biological Activities

1. Antimicrobial Properties

This compound has shown promising antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

3. Other Pharmacological Activities

Beyond its antimicrobial and anticancer properties, this compound has been investigated for its potential anti-inflammatory effects. It may modulate oxidative stress responses, making it a candidate for treating diseases associated with inflammation.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can inhibit enzyme activity or alter signaling pathways within cells:

- Covalent Bond Formation : The thioxo group in this compound reacts with thiol groups in proteins, leading to functional modifications.

- Bioavailability : The ethoxy group enhances solubility and bioavailability, facilitating the compound's effectiveness in biological systems.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase | |

| A549 | 25 | Reactive oxygen species (ROS) generation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that ETO not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, suggesting its potential as an adjuvant therapy in treating resistant infections.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP. These findings support further investigation into ETO as a novel anticancer agent.

Properties

IUPAC Name |

O-ethyl 2-amino-2-oxoethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c1-2-7-4(8)3(5)6/h2H2,1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJPMRKECMRICL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.